molecular formula C13H18O B6161798 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 23203-50-1

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6161798
CAS No.: 23203-50-1
M. Wt: 190.3
InChI Key:
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Description

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: is an organic compound belonging to the class of naphthalenes It is characterized by a methoxy group at the 7th position and two methyl groups at the 1st position of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and methoxybenzene.

    Methylation: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Catalyst Recycling: Implementing catalyst recycling processes to reduce costs and environmental impact.

    Purification: Employing distillation and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

    Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, making it less polar.

    7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the additional methyl groups, affecting its steric properties.

    1,1-dimethyl-2-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methoxy group at a different position.

Uniqueness

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity.

Properties

CAS No.

23203-50-1

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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